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Benzenesulfonic acid, heptadecyl-

Cat. No.: B13779341
CAS No.: 39735-13-2
M. Wt: 396.6 g/mol
InChI Key: YEXQTVXCDFZSCZ-UHFFFAOYSA-N
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Description

Contextualization within the Alkylbenzenesulfonate Class

Alkylbenzenesulfonates (ABS) are a major class of anionic surfactants widely used in various applications. wikipedia.org They are characterized by a hydrophobic alkylbenzene tail and a hydrophilic sulfonate head group. wikipedia.org The length and branching of the alkyl chain significantly influence the properties of the surfactant. britannica.com Benzenesulfonic acid, heptadecyl- is a long-chain alkylbenzenesulfonate, which distinguishes it from the more common short-chain homologues like dodecylbenzenesulfonate. The extended heptadecyl chain enhances its hydrophobicity, which in turn affects its solubility, critical micelle concentration (CMC), and interfacial tension reduction capabilities.

The general structure of an alkylbenzenesulfonate consists of a benzene (B151609) ring to which an alkyl chain and a sulfonic acid group are attached. In the case of Benzenesulfonic acid, heptadecyl-, this alkyl chain is a C₁₇H₃₅ group. The position of the benzene ring on the alkyl chain can vary, leading to different isomers with distinct properties.

Historical Development of Alkylbenzenesulfonate Research

The history of alkylbenzenesulfonate research is closely tied to the development of synthetic detergents. The first generation of these surfactants, introduced in the 1930s, were branched-chain alkylbenzene sulfonates (BAS). wikipedia.org These were produced through the Friedel-Crafts alkylation of benzene with propylene (B89431) tetramer, resulting in a complex mixture of highly branched structures. wikipedia.org While effective detergents, their poor biodegradability led to significant environmental problems, such as persistent foam in waterways. wikipedia.org

This environmental concern spurred research into more biodegradable alternatives, leading to the development of linear alkylbenzene sulfonates (LAS) in the 1960s. wikipedia.org LAS are produced by alkylating benzene with linear mono-olefins, followed by sulfonation. wikipedia.org The resulting products are significantly more biodegradable than their branched counterparts. wikipedia.org The focus of research has since been on optimizing the performance and biodegradability of LAS, including the investigation of various alkyl chain lengths.

Current Research Landscape and Academic Significance of Long-Chain Alkylbenzenesulfonates

Current research on long-chain alkylbenzenesulfonates, including heptadecylbenzenesulfonic acid, is driven by the need for high-performance surfactants for specialized applications. Studies are exploring their synthesis, physicochemical properties, and potential uses in areas like enhanced oil recovery, emulsion polymerization, and as additives in industrial formulations.

Interdisciplinary Relevance in Chemical Research

The study of Benzenesulfonic acid, heptadecyl- and other long-chain alkylbenzenesulfonates extends beyond traditional surfactant chemistry. Its interdisciplinary relevance is evident in several fields:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H40O3S B13779341 Benzenesulfonic acid, heptadecyl- CAS No. 39735-13-2

Properties

CAS No.

39735-13-2

Molecular Formula

C23H40O3S

Molecular Weight

396.6 g/mol

IUPAC Name

4-heptadecylbenzenesulfonic acid

InChI

InChI=1S/C23H40O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-18-20-23(21-19-22)27(24,25)26/h18-21H,2-17H2,1H3,(H,24,25,26)

InChI Key

YEXQTVXCDFZSCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Benzenesulfonic Acid, Heptadecyl

Alkylation Processes for Precursor Formation

The initial and crucial step in producing heptadecylbenzenesulfonic acid is the formation of its precursor, heptadecylbenzene (B83856). This is achieved through the alkylation of benzene (B151609).

The most common industrial method for attaching a long alkyl chain, such as a heptadecyl group, to a benzene ring is the Friedel-Crafts alkylation. wikipedia.orgchemguide.co.uk This electrophilic aromatic substitution reaction involves reacting benzene with a heptadecyl-containing electrophile in the presence of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com

The process typically uses a long-chain monoalkene, like 1-heptadecene, as the alkylating agent. wikipedia.org A strong acid catalyst, such as hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl₃), is employed to generate a carbocation from the alkene. wikipedia.orgresearchgate.netchemguide.co.uk The carbocation then acts as the electrophile, attacking the electron-rich benzene ring to form an alkylbenzenium ion. libretexts.org Subsequent deprotonation of this intermediate regenerates the aromatic ring, yielding heptadecylbenzene. libretexts.org

A significant challenge in Friedel-Crafts alkylation with long-chain alkenes is the potential for carbocation rearrangements. libretexts.orglumenlearning.com Primary carbocations, which would be formed from 1-heptadecene, are unstable and prone to hydride or alkyl shifts to form more stable secondary carbocations. libretexts.org This results in a mixture of isomers of heptadecylbenzene, where the benzene ring is attached at different positions along the heptadecyl chain. wikipedia.org The term "linear" in linear alkylbenzene sulfonates refers to the starting alkene, not a perfectly linear final product. wikipedia.org The regioselectivity of the reaction, which dictates the final substitution pattern, is influenced by the catalyst and reaction conditions. researchgate.net

Limitations of Friedel-Crafts Alkylation:

Polyalkylation: The alkylated benzene product is more reactive than benzene itself, leading to further alkylation and the formation of di- and tri-alkylated byproducts. lumenlearning.comyoutube.com

Carbocation Rearrangements: As mentioned, rearrangements lead to a mixture of isomers. libretexts.orglumenlearning.com

Substrate Limitations: The reaction does not work well with strongly deactivated benzene rings. libretexts.orglibretexts.org

To achieve a high yield of the desired mono-alkylated product, a large excess of benzene is often used in the reaction. libretexts.org

To overcome some of the limitations of traditional Friedel-Crafts alkylation, alternative pathways and catalysts have been explored. Solid acid catalysts, such as zeolites and clays (B1170129), have been investigated as non-corrosive alternatives to HF and AlCl₃. researchgate.net These catalysts can offer improved selectivity and easier separation from the reaction mixture. researchgate.net For instance, Y and Beta type zeolites have demonstrated high activity and longer catalyst life in the alkylation of benzene with long-chain linear alkenes. researchgate.net

Another approach involves the use of alkyl halides, such as 1-chloroheptadecane, in place of alkenes. chemguide.co.uk In this variation of the Friedel-Crafts reaction, the Lewis acid catalyst facilitates the formation of a carbocation from the alkyl halide. libretexts.org The reactivity of the haloalkane increases with the polarity of the carbon-halogen bond (RF > RCl > RBr > RI). libretexts.orglumenlearning.com

Sulfonation Reactions for Benzenesulfonic Acid, Heptadecyl- Synthesis

The second major step in the synthesis is the sulfonation of the heptadecylbenzene precursor. This reaction introduces the sulfonic acid group (-SO₃H) onto the benzene ring.

The most prevalent industrial method for sulfonating alkylbenzenes is through direct reaction with sulfur trioxide (SO₃). wikipedia.orgresearchgate.net This process is highly efficient and is often carried out in falling film reactors to manage the exothermic nature of the reaction. researchgate.netresearchgate.net The purified heptadecylbenzene is contacted with a stream of SO₃ gas, typically diluted with dry air, to produce heptadecylbenzenesulfonic acid. researchgate.netgoogle.com

Oleum (B3057394), which is a solution of sulfur trioxide in concentrated sulfuric acid, is also a powerful sulfonating agent. google.comdocbrown.info The reaction with oleum generally requires heating the alkylbenzene with 20% oleum for a couple of hours. google.com

The mechanism of aromatic sulfonation with sulfur trioxide is complex. It is believed to involve the formation of a π-complex between the benzene ring and SO₃, which then rearranges to a σ-complex (also known as an arenium ion). nih.gov A second molecule of SO₃ may participate in the proton transfer step, leading to the formation of pyrosulfonic acid, which is then hydrolyzed to the final sulfonic acid product. nih.gov

While sulfur trioxide and oleum are the most common sulfonating agents, other reagents can also be used. These include:

Sulfuric Acid: Concentrated sulfuric acid can sulfonate benzene and its derivatives, though it is a reversible reaction. youtube.com

Chlorosulfonic Acid (ClSO₃H): This reagent is a highly reactive sulfonating agent that can be considered a complex of SO₃ and HCl. alfa-chemistry.com The reaction is irreversible and proceeds at room temperature with high yields. alfa-chemistry.com However, it produces toxic hydrogen chloride gas as a byproduct. alfa-chemistry.com

Sulfamic Acid: Can also be used for sulfonation, often in the presence of an acid catalyst. echemi.com

The kinetics of sulfonation are influenced by the choice of sulfonating agent and the reaction conditions. The reaction with sulfur trioxide is very fast and mass-transfer controlled. researchgate.net

Optimizing the reaction conditions for both the alkylation and sulfonation steps is crucial for maximizing the yield and purity of the final heptadecylbenzenesulfonic acid product.

For the alkylation step, key parameters to optimize include:

Catalyst Choice: The selection of the catalyst (e.g., HF, AlCl₃, zeolites) significantly impacts regioselectivity and catalyst lifetime. researchgate.net

Temperature: Reaction temperatures for solid acid catalysts can range from 150-190 °C. researchgate.net

Molar Ratio: A high molar ratio of benzene to alkene (e.g., 9 to 15) is often used to favor mono-alkylation. researchgate.net

For the sulfonation step, optimization focuses on:

SO₃/Alkylbenzene Molar Ratio: Using a molar ratio slightly lower than the theoretical optimum can help minimize the formation of byproducts like sulfones. researchgate.net

Reaction Temperature: Controlling the temperature is critical to prevent side reactions. For example, in a gas-jet sulfonation process, the SO₃/air mixture enters the reactor at 55-70 °C, while the alkylbenzene is introduced at a much lower temperature (5-50 °C). google.com

Aging and Hydrolysis: After the initial sulfonation, a period of "aging" allows for the conversion of intermediates and unreacted alkylbenzene into the desired sulfonic acid. researchgate.net Subsequent hydrolysis breaks down byproducts like anhydrides. researchgate.netchemicalindustriessecrets.com

Table of Reaction Parameters and Their Effects:

ParameterEffect on Yield and Purity
Alkylation Catalyst Influences regioselectivity and isomer distribution. Solid acids can improve catalyst life and reduce corrosion. researchgate.net
Benzene/Alkene Ratio A higher ratio favors mono-alkylation and reduces polyalkylation. libretexts.orgresearchgate.net
Alkylation Temperature Affects reaction rate and can influence side reactions. researchgate.net
Sulfonating Agent SO₃ and oleum are highly efficient but can lead to byproducts. Chlorosulfonic acid is reactive but produces HCl. wikipedia.orgalfa-chemistry.com
SO₃/Alkylbenzene Ratio A slight excess of alkylbenzene minimizes sulfone formation. researchgate.net
Sulfonation Temperature Needs careful control to manage the exothermic reaction and prevent byproduct formation. google.com
Aging Time Allows for the conversion of intermediates, increasing the overall yield of sulfonic acid. researchgate.net

Post-Synthetic Modifications and Derivatization

Once the primary structure of heptadecyl-benzenesulfonic acid is synthesized, typically through the sulfonation of heptadecylbenzene, its chemical properties can be precisely tuned through further modifications. These derivatizations are crucial for tailoring the compound for specific research applications and integrating it into advanced materials. The reactivity of the sulfonic acid group and the aromatic ring provides versatile handles for these transformations.

The most fundamental post-synthetic modification of heptadecyl-benzenesulfonic acid is its neutralization to form a sulfonate salt. The acidic proton of the sulfonic acid group (-SO₃H) readily reacts with a wide array of inorganic and organic bases. This conversion is not merely a final purification step but a critical process that dictates the compound's solubility, physical state, and performance in various media.

The formation of alkali metal salts, particularly sodium salts, is common for applications requiring high water solubility, such as in surfactant studies or as detergents. pku.edu.cnontosight.aiontosight.ai A typical synthesis involves a four-step route of alkylation, decarboxylation, sulfonation, and finally, neutralization with a base like sodium hydroxide (B78521) or sodium carbonate. pku.edu.cngoogle.com The resulting sodium heptadecyl-benzenesulfonate exhibits excellent surface activity, significantly reducing the surface tension of water. pku.edu.cn

For more specialized research, other salts are prepared to modulate properties like solubility in non-aqueous solvents or for use in specific biological assays. The reaction with organic amines, for instance, can yield ammonium (B1175870) salts. In one study, benzenesulfonic acid derivatives were reacted with N,N-Diisopropylethylamine (DIPEA) to form DIPEA salts, which facilitated handling and biological screening of the compounds as potential enzyme inhibitors. nih.gov The choice of the neutralizing agent is therefore a strategic decision to optimize the compound for its intended application. A patent from 1952 describes a method of neutralizing benzenesulfonic acid in liquid sulfur dioxide with various salts, where the resulting sulfonate salt precipitates out of the solution, allowing for easy separation. google.com

Table 1: Neutralizing Agents for Benzenesulfonic Acid and Resulting Salts

Neutralizing AgentResulting Salt TypeKey Application/AdvantageSource(s)
Sodium Hydroxide (NaOH)Sodium SaltHigh water solubility, surfactant applications pku.edu.cn
Sodium Carbonate (Na₂CO₃)Sodium SaltCommon, cost-effective base for surfactant production pku.edu.cngoogle.com
Alkali/Alkaline Earth Metal Sulfites, Carbonates, HydroxidesMetal SaltsQuantitative salt formation, precipitation in specific solvents google.com
N,N-Diisopropylethylamine (DIPEA)Organic Ammonium SaltSolubility in organic solvents, use in biological screening nih.gov
Alkali (unspecified)Metal SaltHigh-yield, solvent-free synthesis of related sulfonates google.com

Beyond simple acid-base chemistry, heptadecyl-benzenesulfonic acid and its precursors can be covalently modified to create more complex structures or to be integrated into advanced materials. This functionalization leverages the reactivity of the sulfonic acid group or the aromatic ring to form stable, covalent bonds.

A prominent example of such integration is the covalent functionalization of graphene nanopores with benzenesulfonic groups to create highly efficient proton exchange membranes (PEMs). researchgate.net In this application, the benzenesulfonic acid moiety is not just a passive component but an active proton shuttle. Its presence establishes a favorable hydrogen-bonding network that facilitates rapid proton transport, achieving a diffusion coefficient comparable to or even exceeding state-of-the-art PEM materials like Nafion. researchgate.net This demonstrates how covalent integration transforms the molecule into a key component of a functional advanced material for energy applications. researchgate.net

The sulfonic acid group can also be converted into other functional groups, such as sulfonamides. The synthesis of sulfonamides can be achieved by first converting the sulfonic acid to a sulfonyl chloride, which then reacts with an amine. rsc.org This derivatization is a powerful tool for linking the heptadecyl-benzenesulfonic acid moiety to other molecules, including polymers or biomolecules, to impart specific surface properties or biological activity.

Green Chemistry Approaches in Benzenesulfonic Acid, Heptadecyl- Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use environmentally benign materials. wjpmr.com The synthesis of heptadecyl-benzenesulfonic acid and its derivatives is increasingly being adapted to align with these green chemistry principles.

A key focus is the replacement of volatile and hazardous organic solvents with greener alternatives. Water is an ideal solvent for certain steps, such as the formation of sulfonamides from sulfonyl chlorides and amines, which can be performed in aqueous media, eliminating the need for organic bases and simplifying product isolation to mere filtration. rsc.org A patent for a related benzenesulfonic acid ester describes a green synthesis method that uses water as the reaction phase with an inorganic base, featuring mild conditions and high yields. google.com

Another significant green advancement is the development of solvent-free reaction conditions. A patented process for a similar compound, 4-hydroxy pentadecyl benzene sulfonic acid, involves the direct reaction of 3-N-Pentadecylphenol with sulfuric acid without any solvent. google.com This method is not only environmentally friendly due to the absence of solvent waste but is also highly efficient, achieving yields of over 95%. google.com Such solvent-free approaches reduce process complexity and energy costs associated with solvent recovery.

Furthermore, the principle of using renewable feedstocks is being applied. A novel synthesis for a branched heptadecylbenzene sulfonate utilizes oleic acid, a renewable fatty acid, as the starting material for the hydrophobic tail. pku.edu.cn This bio-based approach reduces the reliance on petrochemical precursors and contributes to the structural diversity of surfactants derived from renewable sources. pku.edu.cn

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

Synthesis AspectTraditional MethodGreen Chemistry ApproachAdvantage of Green ApproachSource(s)
Solvent Organic solvents (e.g., Thionyl Chloride)Water or solvent-freeReduced hazardous waste, lower energy consumption, improved safety google.comrsc.orggoogle.com
Starting Materials Petrochemical-basedBio-based (e.g., Oleic Acid)Use of renewable resources, sustainability pku.edu.cn
Reaction Conditions Often harsh (e.g., violent reaction with SO₃)Mild temperatures (-15 to 50 °C)Lower energy input, increased safety, higher selectivity google.comchemicalbook.com
Byproducts/Waste Formation of sulfones, acid waste streamsMinimal waste, simpler product isolation (filtration)Higher atom economy, reduced environmental impact google.comrsc.org

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of Benzenesulfonic Acid, Heptadecyl

Aromatic Electrophilic Substitution Reactions

The benzene (B151609) ring of heptadecyl-benzenesulfonic acid is susceptible to electrophilic aromatic substitution (EAS) reactions. The bulky heptadecyl group, an ortho-, para-directing deactivator, sterically hinders the ortho positions, leading to a preference for substitution at the para position relative to the alkyl chain. However, the sulfonic acid group is a meta-directing deactivator. The regioselectivity of further substitutions will therefore be influenced by the existing substituents.

Common electrophilic aromatic substitution reactions for alkylbenzenes include nitration, halogenation, and further sulfonation. The introduction of a second sulfonic acid group, for instance, would be directed to the meta position relative to the existing sulfonate group.

Reversible Sulfonation and Desulfonation Mechanisms

The sulfonation of heptadecylbenzene (B83856) is a reversible process. The forward reaction, sulfonation, is typically achieved by treating heptadecylbenzene with a strong sulfonating agent such as sulfur trioxide (SO₃) in an inert solvent or fuming sulfuric acid. The electrophile in this reaction is SO₃, which attacks the electron-rich benzene ring.

The mechanism proceeds through the formation of a sigma complex (arenium ion), which then loses a proton to restore aromaticity. The reversibility of this reaction is a key feature. Desulfonation, the removal of the sulfonic acid group, can be achieved by heating the sulfonic acid in the presence of a dilute acid. This process is essentially the reverse of sulfonation, where a proton acts as the electrophile, leading to the expulsion of SO₃. The equilibrium between sulfonation and desulfonation is influenced by the concentration of the reagents; high concentrations of the sulfonating agent favor sulfonation, while a high concentration of water favors desulfonation.

The kinetics of desulfonation for benzenesulfonic acids have been studied, and the reaction is found to be first-order with respect to the sulfonic acid. The rate of desulfonation increases with increasing acid concentration and temperature.

Hydrolytic Stability and Degradation Pathways in Varied Chemical Environments

Heptadecyl-benzenesulfonic acid exhibits considerable stability in aqueous environments under neutral conditions. However, its degradation can be influenced by pH and the presence of other chemical species. The primary abiotic degradation pathway is hydrolysis, although this process is generally slow for benzenesulfonic acids.

Under acidic conditions, the hydrolysis of the sulfonate group can occur, leading to the formation of heptadecylbenzene and sulfuric acid. This is essentially the desulfonation reaction facilitated by water acting as a nucleophile. In alkaline environments, the sulfonic acid group is present as the sulfonate anion, which is generally resistant to nucleophilic attack and thus more stable towards hydrolysis.

The biodegradation of long-chain alkylbenzene sulfonates is a significant environmental degradation pathway. Microorganisms can initiate the degradation process through ω-oxidation of the alkyl chain, followed by β-oxidation, leading to the formation of sulfophenyl carboxylates (SPCs). These intermediates are then further degraded. Under aerobic conditions, the half-life for the primary biodegradation of linear alkylbenzene sulfonates in surface water is typically in the range of 1 to 3 weeks. researchgate.net

Table 1: Hydrolytic Stability of a Representative Long-Chain Alkylbenzene Sulfonate (Sodium Dodecylbenzenesulfonate) at 50°C

pHObservation after 5 days
4.0Less than 10% hydrolysis
7.0Less than 10% hydrolysis
9.0Less than 10% hydrolysis
Data based on a study of dodecylbenzenesulfonic acid, a close analogue of heptadecyl-benzenesulfonic acid. oecd.org

Interaction with Reactive Oxygen Species and Other Chemical Oxidants

Heptadecyl-benzenesulfonic acid can be degraded by reactive oxygen species (ROS), such as hydroxyl radicals (•OH). Advanced oxidation processes (AOPs), like the Fenton reaction (Fe²⁺/H₂O₂), generate hydroxyl radicals that can attack both the aromatic ring and the alkyl chain.

The reaction with hydroxyl radicals can lead to the hydroxylation of the benzene ring, ring-opening, and the oxidation of the heptadecyl chain. The degradation rate is influenced by the concentration of the oxidant and the reaction conditions. For instance, in the Fenton process, the degradation of linear alkylbenzene sulfonates was found to be more efficient at lower initial surfactant concentrations.

Other chemical oxidants, such as sodium hypochlorite (B82951) (NaOCl), are commonly found in cleaning formulations alongside surfactants. While direct kinetic data for the reaction between heptadecyl-benzenesulfonic acid and hypochlorite is scarce, it is known that hypochlorite can act as an oxidizing agent. The reaction would likely involve the oxidation of the aromatic ring or the alkyl chain, leading to the breakdown of the surfactant molecule.

Thermal Stability and Decomposition Mechanisms

Heptadecyl-benzenesulfonic acid, like other linear alkylbenzene sulfonates, exhibits thermal stability up to a certain temperature, beyond which it undergoes decomposition. Thermogravimetric analysis (TGA) of waste linear alkylbenzene sulfonate (LAS) has shown that decomposition occurs in stages. cleaninginstitute.org

The thermal decomposition of waste LAS in an inert atmosphere at temperatures between 200-300°C results in the formation of a solid residue, linear alkylbenzene (LAB), a mixture of water and organic sulfur compounds, and a mixture of SO₂, SO₃, and H₂SO₄. cleaninginstitute.org At higher temperatures (above 450°C), the pyrolysis of linear alkylbenzenes can lead to the formation of smaller aromatic compounds such as toluene, ethylbenzene, xylenes, and polycyclic aromatic hydrocarbons like naphthalene. nih.gov

Table 2: Product Distribution from Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate at 250°C in a Nitrogen Atmosphere

ProductMass Percentage
Solid Residue65.3%
Linear Alkylbenzene (LAB)5.6%
Water and Organic Sulfur Compounds5.6%
SO₂, SO₃, and H₂SO₄21.5%
Unidentified Loss2.0%
Data from a study on the thermal decomposition of waste LAS. cleaninginstitute.org

Formation of Sulfonic Anhydrides and Sulfones in Complex Reaction Systems

During the industrial sulfonation of heptadecylbenzene with sulfur trioxide, several side reactions can occur, leading to the formation of byproducts such as sulfonic anhydrides and sulfones.

Sulfonic Anhydrides: The formation of sulfonic anhydrides is believed to occur through the reaction of the initially formed pyrosulfonic acid (an adduct of the sulfonic acid and SO₃) with another molecule of the sulfonic acid. These anhydrides are generally unstable and are readily hydrolyzed back to the sulfonic acid upon the addition of water.

Sulfones: Diaryl sulfones can also be formed as byproducts. The mechanism is thought to involve the reaction of the pyrosulfonic acid with an unreacted molecule of heptadecylbenzene. The formation of sulfones is generally undesirable as they are difficult to remove from the final product. The yield of sulfones can be minimized by controlling the reaction conditions, such as the molar ratio of the sulfonating agent to the alkylbenzene.

Catalytic Applications and Mechanistic Investigations of Benzenesulfonic Acid, Heptadecyl

Homogeneous Acid Catalysis in Organic Transformations

Heptadecyl-benzenesulfonic acid, a member of the linear alkylbenzene sulfonic acid (LABSA) family, is anticipated to be an effective homogeneous acid catalyst, particularly in reactions involving non-polar organic compounds. Its molecular structure, featuring a long C17 lipophilic alkyl chain and a polar sulfonic acid head, imparts surfactant-like properties, enabling it to facilitate reactions between immiscible phases.

Esterification Reactions and Reaction Rate Enhancement

Long-chain alkylbenzenesulfonic acids are well-regarded catalysts for esterification, a crucial reaction in the synthesis of esters used as plasticizers, solvents, and biofuels. The catalytic prowess of these molecules stems from their ability to form micelles or emulsions, which increases the interfacial area between the alcohol and carboxylic acid reactants, thereby enhancing the reaction rate.

Studies on dodecylbenzenesulfonic acid (DBSA) have demonstrated its effectiveness in catalyzing the esterification of fatty acids with alcohols. The reaction rate has been observed to increase with the hydrophobicity of the catalyst. researchgate.net This suggests that heptadecyl-benzenesulfonic acid, with its longer alkyl chain, could exhibit even greater catalytic activity in similar reactions. The enhanced lipophilicity would allow for more effective interaction with long-chain fatty acids, leading to a faster conversion to the corresponding esters.

Table 1: Hypothetical Reaction Rate Enhancement in Esterification This table presents a hypothetical comparison of catalysts for the esterification of a generic fatty acid, illustrating the expected trend based on existing research on similar compounds.

CatalystAlkyl Chain LengthRelative Reaction Rate
p-Toluenesulfonic AcidC11.0
Dodecylbenzenesulfonic AcidC122.5
Benzenesulfonic acid, heptadecyl- C17 >2.5 (estimated)

Condensation and Polymerization Catalysis

Strong acids are frequently employed as catalysts in condensation reactions, such as the aldol (B89426) condensation, and in polymerization processes. oberlin.eduresearchgate.net The acidic proton of the sulfonic acid group in heptadecyl-benzenesulfonic acid can protonate carbonyl groups, activating them towards nucleophilic attack, a key step in many condensation and polymerization mechanisms.

In polymerization, particularly emulsion polymerization, heptadecyl-benzenesulfonic acid could uniquely serve a dual role as both a catalyst and an emulsifier. Its surfactant properties would help to stabilize the growing polymer particles in the aqueous phase, while the sulfonic acid moiety catalyzes the polymerization reaction itself. This dual functionality can lead to more efficient and controlled polymerization processes.

Heterogeneous Catalysis via Immobilization or Functionalization

To overcome the challenges associated with the separation and reuse of homogeneous catalysts, heptadecyl-benzenesulfonic acid can be immobilized on solid supports to create heterogeneous catalysts.

Development of Carbon-Based Solid Acid Catalysts Incorporating Alkylbenzenesulfonates

Carbon materials, such as activated carbon and biochar, are excellent supports for catalysts due to their high surface area, porous structure, and chemical stability. scirp.orgnih.gov Solid acid catalysts can be prepared by sulfonating these carbon supports or by grafting sulfonic acid-containing molecules onto their surface.

A plausible method for creating a carbon-based solid acid catalyst using heptadecyl-benzenesulfonic acid involves the hydrothermal carbonization of a carbohydrate in the presence of the alkylbenzenesulfonic acid. scirp.org This process would yield a carbonaceous material with sulfonic acid groups integrated into its structure. The long heptadecyl chains would likely be oriented towards the exterior of the carbon pores, creating a hydrophobic surface environment.

Table 2: Illustrative Data for a Hypothetical Carbon-Based Solid Acid Catalyst

ParameterValue
Support MaterialActivated Carbon
Functional GroupHeptadecyl-benzenesulfonate
Acid Site Density (mmol/g)0.5 - 1.5 (Estimated)
Surface Area (m²/g)400 - 800
Pore Size (nm)2 - 10

Performance Evaluation in Diverse Organic Synthesis Reactions

A solid acid catalyst functionalized with heptadecyl-benzenesulfonic acid is expected to be effective in a range of organic transformations. Its performance would be particularly notable in reactions involving non-polar substrates, where the hydrophobic nature of the catalyst surface could enhance reactant adsorption and subsequent conversion.

Potential applications include the esterification of free fatty acids in non-polar solvents, Friedel-Crafts alkylation reactions, and the hydrolysis of triglycerides. The reusability of such a catalyst would be a key performance indicator, with studies on similar systems showing that carbon-based solid acids can often be recycled multiple times without a significant loss of activity. scirp.org

Catalytic Mechanism Elucidation on Solid Supports

The catalytic mechanism on a solid support would involve the Brønsted acid sites of the sulfonic acid groups. For an esterification reaction, the carboxylic acid would be protonated by a surface-bound sulfonic acid group, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

The long heptadecyl chains are hypothesized to play a crucial role in creating a favorable microenvironment for the reaction. They could help to sequester the non-polar reactants within the catalyst's pores, increasing their local concentration near the active sites. Furthermore, the hydrophobic surface could aid in the removal of water, a byproduct of the esterification reaction, thereby shifting the equilibrium towards the product side. Techniques such as solid-state NMR and in-situ infrared spectroscopy could be employed to probe the interactions between the reactants and the catalyst surface to validate this proposed mechanism.

Reusability and Stability of Heterogeneous Catalysts

The economic viability and environmental sustainability of a catalytic process are significantly enhanced by the reusability and stability of the catalyst. For heterogeneous catalysts, such as those based on sulfonic acids, these characteristics are of paramount importance. While specific data on the reusability of heptadecylbenzenesulfonic acid is not extensively documented in the reviewed literature, valuable insights can be drawn from studies on its close structural analog, dodecylbenzenesulfonic acid (DBSA).

DBSA has been demonstrated to be an effective and reusable catalyst in various organic transformations, including acetylation and formylation reactions. researchgate.net In a study conducted under solvent-free conditions, DBSA was recovered and reused for four consecutive cycles without a significant decline in its catalytic efficacy. researchgate.net This high level of stability and reusability is a promising indicator for other long-chain alkylbenzenesulfonic acids like the heptadecyl- derivative.

The stability of sulfonic acid-based catalysts is often challenged by the potential leaching of the active sulfonic acid groups from the support material, particularly in polar solvents or at elevated temperatures. However, in the case of long-chain alkylbenzenesulfonic acids, the hydrophobic alkyl chain can enhance the catalyst's stability in nonpolar reaction media and facilitate its separation from the product mixture.

The following table summarizes the reusability of DBSA in the acetylation of alcohols and phenols, providing a model for the expected performance of similar long-chain alkylbenzenesulfonic acid catalysts.

CatalystReactionCycleYield (%)
DBSAAcetylation195
DBSAAcetylation294
DBSAAcetylation393
DBSAAcetylation493

The data clearly indicates that the catalyst maintains high activity over multiple uses, which is a critical factor for industrial applications. The slight decrease in yield after the second cycle is minimal and suggests good operational stability.

Further research into sulfonated Pt/C catalysts has shown that the presence of sulfonic acid groups can enhance the electrochemical activity and stability of the catalyst after numerous cycles. nih.gov While this application is in a different domain, it underscores the intrinsic stability that the sulfonic acid moiety can impart to a catalytic system.

Phase-Transfer Catalysis Involving Benzenesulfonic Acid, Heptadecyl-

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The catalyst, known as a phase-transfer agent, transports a reactant from one phase to the other, where the reaction can then proceed. wikipedia.orgoperachem.com

Common phase-transfer catalysts include quaternary ammonium (B1175870) and phosphonium (B103445) salts, crown ethers, and cryptands. wikipedia.org These molecules possess both hydrophilic and lipophilic characteristics, allowing them to interact with species in both the aqueous and organic phases.

Benzenesulfonic acid, heptadecyl-, with its polar sulfonic acid head and a long, nonpolar heptadecyl tail, exhibits the classic amphiphilic structure characteristic of a surfactant and, potentially, a phase-transfer catalyst. The sulfonic acid group provides hydrophilicity, while the long alkyl chain imparts lipophilicity. This dual nature would allow the molecule to facilitate the transfer of an aqueous-soluble reactant into an organic phase to react with an organic-soluble substrate.

While the theoretical potential for heptadecylbenzenesulfonic acid to act as a phase-transfer catalyst is clear from its molecular structure, specific applications and detailed mechanistic studies for this particular compound in PTC are not widely reported in the available literature. However, the use of related long-chain sulfonic acids and their derivatives in biphasic and microemulsion systems suggests the feasibility of such applications. For instance, dodecylbenzenesulfonic acid has been utilized as a surfactant and catalyst in inverse microemulsion systems for esterification reactions, highlighting its ability to create environments that bring immiscible reactants into close contact. google.com

In a hypothetical phase-transfer catalyzed reaction, the heptadecylbenzenesulfonate anion could form an ion pair with a cation from the aqueous phase. The lipophilic alkyl chain of the sulfonate would then carry this ion pair into the organic phase, where the cation can participate in the desired reaction. After the reaction, the catalyst would return to the aqueous phase to begin the cycle anew.

The investigation of heptadecylbenzenesulfonic acid and other long-chain alkylbenzenesulfonic acids as phase-transfer catalysts represents a promising area for future research, potentially leading to the development of novel and efficient catalytic systems for a variety of biphasic organic reactions.

Interfacial and Supramolecular Behavior of Benzenesulfonic Acid, Heptadecyl

Surface Activity and Interfacial Tension Reduction Mechanisms

The fundamental characteristic of Benzenesulfonic acid, heptadecyl- is its amphiphilic nature, which drives it to accumulate at interfaces, such as the boundary between oil and water or air and water. This accumulation alters the properties of the interface, most notably by reducing the interfacial tension (IFT).

The mechanism of IFT reduction is a thermodynamically driven process. In an oil-water system, there is a strong tendency for water molecules to associate with each other and for oil molecules to do the same, leading to a high-energy, high-tension interface. When Heptadecylbenzenesulfonic acid is introduced, its hydrophobic heptadecyl tail preferentially orients into the oil phase, while the polar sulfonate head group remains in the aqueous phase. This alignment disrupts the strong cohesive forces at the interface. Molecular dynamics simulations of similar surfactant systems suggest that this process not only reduces direct contact between the two immiscible fluids but also increases the disorder (interfacial entropy) at the interface, which contributes significantly to the reduction in IFT. rsc.org The effectiveness of surfactants in lowering IFT is often linked to their ability to create a disordered interfacial film. rsc.org

Micellization Behavior and Critical Micelle Concentration (CMC) in Diverse Solvents

Above a specific concentration in a solvent, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) begin to self-assemble into organized aggregates called micelles. nih.govnepjol.info In aqueous solutions, this process is driven by the hydrophobic effect. The long heptadecyl chains are expelled from the water, forming a core of a spherical micelle, while the hydrophilic sulfonate head groups form the outer shell, remaining in contact with the water. This aggregation releases ordered water molecules from around the hydrophobic chains, leading to a favorable increase in entropy in the system. nih.gov

The CMC is a key parameter indicating a surfactant's efficiency; a lower CMC means less surfactant is needed to saturate interfaces and form micelles. Due to its very long and hydrophobic 17-carbon chain, heptadecylbenzenesulfonic acid is expected to have a very low CMC in water compared to its shorter-chain counterparts like dodecylbenzenesulfonic acid (DBSA).

The composition of the solvent significantly impacts micellization behavior. The addition of organic co-solvents, such as ethanol (B145695) or methanol, to water generally increases the CMC. nepjol.inforesearchgate.net This is because the solvent mixture becomes a better solvent for the surfactant monomers, reducing the hydrophobic driving force for micellization. researchgate.net Conversely, the presence of electrolytes (salts) in an aqueous solution typically decreases the CMC of anionic surfactants. The cations from the salt shield the electrostatic repulsion between the negatively charged sulfonate head groups, making it easier for them to pack together into micelles.

Table 1: Illustrative Effect of Solvent Composition on the Critical Micelle Concentration (CMC) of Surfactants (Note: Data below is for illustrative purposes based on studies of other ionic surfactants, as specific CMC data for Heptadecylbenzenesulfonic acid in these varied solvents is not readily available in the reviewed literature. The trend is expected to be similar.)

SurfactantSolvent System (Volume Fraction)CMC (mol/L)Reference
Cetylpyridinium ChloridePure Water~0.0009 nepjol.info
Cetylpyridinium Chloride0.10 Ethanol in Water~0.0012 nepjol.info
Cetylpyridinium Chloride0.20 Ethanol in Water~0.0018 nepjol.info
Dodecyltrimethylammonium Bromide0.10 Methanol in WaterIncreased CMC researchgate.net
Sodium Dodecyl Sulfate (B86663)0.10 Methanol in WaterIncreased CMC researchgate.net

The determination of the CMC can be accomplished through various techniques, including surface tension, conductivity, and fluorescence spectroscopy measurements, which detect the abrupt change in solution properties that occurs at the onset of micelle formation. researchgate.net

Formation and Stability of Emulsions and Microemulsions

An emulsion is a dispersion of one liquid in another immiscible liquid, such as oil in water (O/W) or water in oil (W/O). wiley-vch.de These systems are inherently thermodynamically unstable and require a stabilizing agent, or emulsifier, to prevent rapid separation of the phases. uri.eduwiley-vch.de Heptadecylbenzenesulfonic acid, with its potent surface activity, can act as an effective emulsifier.

By adsorbing at the oil-water interface, the surfactant lowers the IFT, which reduces the energy required to break up droplets and form the emulsion. uri.edu Once formed, the adsorbed layer of surfactant provides a stabilizing barrier that prevents droplets from coalescing. For an anionic surfactant like heptadecylbenzenesulfonic acid, this barrier is primarily electrostatic; the negatively charged sulfonate head groups on the surface of adjacent droplets repel each other.

The type of emulsion formed (O/W or W/O) is often predicted by the Bancroft rule, which states that the phase in which the emulsifier is more soluble will become the continuous phase. Given the ionic head group, heptadecylbenzenesulfonic acid is typically more water-soluble, favoring the formation of O/W emulsions. However, its very long hydrophobic tail increases its oil solubility, and factors like temperature, pH, and salinity can shift this balance. Studies on the related DBSA have shown that pH changes can invert emulsions from W/O to O/W. researchgate.net

Microemulsions are a special class of emulsions that are thermodynamically stable, transparent, and form spontaneously. They require a very low, often ultra-low, IFT, which can be achieved with an optimized formulation of surfactant, sometimes including a co-surfactant. The long alkyl chain of heptadecylbenzenesulfonic acid makes it a strong candidate for creating the necessary conditions for microemulsion formation.

Self-Assembly into Ordered Supramolecular Structures

The formation of micelles is the first and most basic example of the self-assembly of Heptadecylbenzenesulfonic acid. However, beyond the CMC, further increases in concentration or changes in solution conditions (e.g., temperature, ionic strength) can lead to the formation of more complex, ordered supramolecular structures. nih.gov This behavior is common among surfactants.

Driven by geometric packing constraints, the spherical micelles can transition into other liquid crystalline phases. These phases include:

Hexagonal Phase: Cylindrical micelles are packed into a hexagonal lattice. This phase is typically more viscous than the micellar solution.

Lamellar Phase: Surfactant molecules arrange themselves into bilayers, separating layers of water. This structure is similar to a biological cell membrane and can result in a highly viscous, gel-like consistency. nih.gov

Cubic Phase: More complex structures where micelles are arranged in a cubic lattice or form a continuous, multiply-connected bilayer.

Interaction with Solid Surfaces and Adsorption Phenomena

The interaction of Heptadecylbenzenesulfonic acid with solid surfaces is governed by adsorption, a process critical for many industrial applications. When in contact with a solid surface immersed in a liquid, surfactant molecules will adsorb onto the solid-liquid interface. researchgate.net The nature of this interaction depends on the properties of both the surfactant and the solid surface.

For a polar, negatively charged surface (like silica (B1680970) or clays (B1170129) in water), there would be electrostatic repulsion with the anionic sulfonate head group. However, adsorption can still occur through the strong hydrophobic interactions of the long heptadecyl tail with any non-polar sites on the surface or through the influence of counter-ions (like Ca²⁺) that can act as bridges between the negative surface and the negative head group.

For a non-polar surface (like graphite (B72142) or oil-wet rock), the primary driving force for adsorption is the van der Waals attraction between the heptadecyl tail and the surface. Theoretical studies on the adsorption of other molecules onto surfaces have shown that London dispersion forces can account for 30-50% of the total adsorption energy. nih.gov

In many applications, such as enhanced oil recovery, the adsorption of the primary surfactant onto the reservoir rock is an undesirable loss mechanism. google.com This has led to research into using "sacrificial agents," such as lignosulfonates, which are injected beforehand to occupy the adsorption sites on the rock, allowing the more expensive primary surfactant to remain in solution and perform its function of mobilizing oil. google.com

Role in Enhanced Fluid Displacement Mechanisms, e.g., Enhanced Oil Recovery (EOR) Research

In conventional oil production, a significant portion of the original oil in place remains trapped in the reservoir rock by capillary forces after primary and secondary (waterflooding) recovery methods are exhausted. google.com Chemical Enhanced Oil Recovery (cEOR) aims to recover this trapped oil by injecting specialized chemical formulations. sasol.com

Surfactants like Heptadecylbenzenesulfonic acid are central to cEOR. Their primary role is to drastically reduce the interfacial tension between the trapped oil and the injected water. sasol.comnih.gov By lowering the IFT to ultra-low values (e.g., <0.01 mN/m), the capillary forces holding the oil in the pore throats are overcome, allowing the oil to be mobilized and displaced towards production wells. researchgate.net

The effectiveness of a surfactant in an EOR application is highly dependent on the specific reservoir conditions:

Temperature and Salinity: The surfactant must be stable and effective at the reservoir's temperature and the salinity of its brine. The long C17 chain of heptadecylbenzenesulfonic acid suggests it could be suitable for higher temperature applications.

Rock Type: The surfactant's interaction with the reservoir rock (adsorption) must be minimized to ensure it is transported deep into the reservoir. google.com

Crude Oil Composition: The surfactant structure must be optimized to have the correct hydrophilic-lipophilic balance (HLB) for the specific crude oil it is meant to displace.

In practice, EOR formulations rarely use a single surfactant. Instead, they often involve a complex mixture of the primary surfactant, co-surfactants, co-solvents, and polymers. The polymer is used to increase the viscosity of the injected water, improving the sweep efficiency and preventing the displacing fluid from "fingering" through the more viscous oil. The selection of a long-chain alkylbenzenesulfonate like Heptadecylbenzenesulfonic acid would be part of a carefully tailored chemical system designed for the unique challenges of a specific oil field. sasol.com

Advanced Analytical and Spectroscopic Characterization in Research of Benzenesulfonic Acid, Heptadecyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the molecular structure, conformation, and aggregation behavior of Benzenesulfonic acid, heptadecyl- in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR spectra of linear alkylbenzene sulfonates show distinct signals for the aromatic protons, the methine proton at the point of attachment of the alkyl chain to the benzene (B151609) ring, the methylene (B1212753) groups of the alkyl chain, and the terminal methyl group. researchgate.net The chemical shifts of these protons are sensitive to the molecule's aggregation state. Upon micelle formation, significant changes in chemical shifts are observed, particularly for the protons near the hydrophilic headgroup and the terminal methyl group of the hydrophobic tail. acs.org These changes provide insights into the micellar structure, suggesting that the shorter alkyl chain segment may loop back towards the polar interface, while the longer chain extends into the hydrophobic core. acs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the alkyl chain are sensitive to their conformation (trans vs. gauche). appliedmineralogy.com This allows for the study of the conformational ordering of the surfactant molecules in different environments, such as in micelles or when intercalated in clay minerals. appliedmineralogy.com Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be used to establish the connectivity between protons and carbons, confirming the linkage of the heptadecyl chain to the benzenesulfonate (B1194179) headgroup and determining the specific isomeric substitution pattern on the aromatic ring. Time-domain NMR (TD-NMR) has also been shown to be effective in detecting phase transitions, including the critical micelle concentration (CMC) and secondary phase changes at higher concentrations. bruker.com

Table 2: Representative ¹H NMR Chemical Shift Ranges for Linear Alkylbenzene Sulfonates

Proton TypeChemical Shift Range (ppm)Notes
Aromatic (ortho to -SO₃H)7.5 - 7.8Experience downfield shift due to the electron-withdrawing sulfonate group.
Aromatic (meta to -SO₃H)7.2 - 7.4Less affected by the sulfonate group.
Methine (-CH-)2.5 - 2.8Proton at the junction of the alkyl chain and benzene ring.
Methylene (-CH₂-) adjacent to ring1.5 - 1.7Shielded compared to other methylene groups.
Methylene (-CH₂-) chain1.2 - 1.4Bulk signal for the majority of the alkyl chain.
Terminal Methyl (-CH₃)0.8 - 0.9Most upfield signal.

Note: Specific chemical shifts for heptadecylbenzenesulfonic acid may vary depending on the solvent and concentration.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide valuable information about the functional groups present in Benzenesulfonic acid, heptadecyl- and the intermolecular interactions it engages in.

Infrared (IR) Spectroscopy:

FTIR spectroscopy is particularly useful for identifying the characteristic vibrations of the sulfonate group and the hydrocarbon chain. whiterose.ac.uk The key vibrational bands for a linear alkylbenzene sulfonate include:

S=O Stretching: Strong asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃H) are typically observed in the regions of 1350 cm⁻¹ and 1175 cm⁻¹, respectively. blogspot.com The exact positions can be influenced by hydration and counter-ion interactions. researchgate.net

S-O Stretching: Several strong bands in the 1000-750 cm⁻¹ region are attributed to the S-O stretching vibrations. blogspot.comresearchgate.net

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring are found in the 1600-1450 cm⁻¹ region.

Alkyl C-H Stretching: Asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups of the heptadecyl chain are observed in the 2960-2850 cm⁻¹ range. researchgate.net

Raman Spectroscopy:

Raman spectroscopy is complementary to IR spectroscopy and is well-suited for studying aqueous solutions of surfactants. crimsonpublishers.comresearchgate.net It can provide information on the conformational order of the alkyl chain. The "accordion mode," a low-frequency vibration, is characteristic of the all-trans conformation of the alkyl chain and its intensity can be related to the degree of conformational order. columbia.edu Raman spectroscopy can also detect changes in the molecular structure and ionic form of surfactants in response to environmental changes like pH. crimsonpublishers.com

Table 3: Key Vibrational Frequencies for Linear Alkylbenzene Sulfonates

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Functional Group
Asymmetric S=O Stretch~1350Sulfonate (-SO₃H)
Symmetric S=O Stretch~1175Sulfonate (-SO₃H)
S-O Stretch1000 - 750Sulfonate (-SO₃H)
Aromatic C-H Stretch>3000>3000Benzene Ring
Aromatic C=C Stretch1600 - 14501600 - 1450Benzene Ring
Aliphatic C-H Stretch2960 - 28502960 - 2850Heptadecyl Chain

X-ray Diffraction (XRD) for Crystalline and Amorphous Structure Characterization

X-ray diffraction (XRD) is a primary technique for investigating the solid-state structure of Benzenesulfonic acid, heptadecyl-, determining whether it exists in a crystalline or amorphous form, and characterizing its lamellar structure.

For crystalline forms of linear alkylbenzene sulfonates, XRD patterns exhibit sharp diffraction peaks at specific angles (2θ), which are related to the repeating distances within the crystal lattice by Bragg's law. The d-spacing calculated from these peaks provides information about the lamellar bilayer structure, which includes the length of the extended surfactant molecule and the inter-lamellar spacing. acs.org

Studies on hydrated crystals of LAS have shown that the d-spacing is dependent on the level of hydration. acs.org Molecular dynamics simulations combined with XRD data have been used to identify the hydrated crystal (Lc) structure and observe phase transitions to a tilted gel (Lβ') phase and a disordered liquid crystal (Lα) phase upon heating. acs.org The analysis of the XRD pattern can reveal the packing arrangement of the alkyl chains, such as a face-centered rectangular lattice or a hexagonal lattice. acs.org

In contrast, an amorphous sample of heptadecylbenzenesulfonic acid would produce a broad, diffuse XRD pattern without sharp peaks, indicating the absence of long-range periodic order in the solid state.

Chromatographic Techniques for Separation and Quantification in Complex Mixtures (e.g., UPLC/UV-MS, LC-HRMS)

Chromatographic techniques are indispensable for the separation and quantification of Benzenesulfonic acid, heptadecyl- from complex matrices, such as environmental samples or commercial detergent formulations.

Method Development for Quantitative Analysis in Research Matrices

The quantitative analysis of long-chain alkylbenzene sulfonates like heptadecylbenzenesulfonic acid is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). thermofisher.comnih.gov Method development involves optimizing several parameters to achieve good separation, peak shape, and sensitivity.

Key considerations for method development include:

Column Selection: C8 or C18 reversed-phase columns are commonly used, providing good retention and separation of the different LAS homologs and isomers. researchgate.net

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. shimadzu.com The gradient allows for the elution of a wide range of LAS congeners with varying alkyl chain lengths.

Detector: UV detection at around 225 nm can be used for quantification, as the benzene ring provides a chromophore. inchem.org However, mass spectrometric detection offers higher selectivity and sensitivity.

Sample Preparation: For complex matrices, a sample preparation step such as solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte. shimadzu.com

Method validation is crucial to ensure the reliability of the quantitative data and typically includes assessment of linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy (recoveries). researchgate.netnih.govncku.edu.tw

Table 4: Example of UPLC Method Parameters for LAS Analysis

ParameterCondition
ColumnReversed-phase C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile
Gradient30% to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
DetectionUV at 225 nm or MS

This table provides a representative set of starting conditions for the analysis of long-chain LAS.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive characterization of Benzenesulfonic acid, heptadecyl-. acs.orgnih.govacs.org

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most widely used hyphenated technique for the analysis of LAS. acs.org It combines the separation power of LC with the high sensitivity and selectivity of MS, allowing for the simultaneous quantification and identification of individual isomers and homologs in complex mixtures. acs.orgresearchgate.net

LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry): The use of a high-resolution mass spectrometer as a detector for LC provides highly accurate mass measurements, which is invaluable for the identification of unknown impurities and degradation products without the need for authentic standards. umweltbundesamt.de

LC-MS/MS (Tandem Mass Spectrometry): This technique provides structural information through fragmentation, enhancing the confidence in compound identification. shimadzu.com Multiple reaction monitoring (MRM) mode in LC-MS/MS offers exceptional sensitivity and selectivity for quantitative analysis in complex matrices. acs.org

These hyphenated techniques provide a wealth of information from a single analysis, making them highly efficient for the in-depth characterization of Benzenesulfonic acid, heptadecyl- and related compounds.

Electroanalytical Methods for Redox Behavior

The investigation of the redox behavior of long-chain alkylbenzenesulfonic acids, such as heptadecylbenzenesulfonic acid, employs various electroanalytical techniques to understand their electrochemical properties, particularly their behavior at electrode-solution interfaces. While specific research focusing solely on the redox behavior of heptadecylbenzenesulfonic acid is limited in publicly available literature, the principles and methodologies can be inferred from studies on similar anionic surfactants, particularly linear alkylbenzene sulfonates (LAS).

Cyclic voltammetry (CV) is a principal technique used to study the electrochemical properties of such compounds. capes.gov.brwikipedia.org This method involves applying a linearly varying potential to an electrode and measuring the resulting current. The resulting voltammogram provides information on the redox potentials and the kinetics of the electron transfer reactions. wikipedia.org

In the context of anionic surfactants like alkylbenzenesulfonic acids, their primary electrochemical activity is often related to their adsorption at the electrode surface and their ability to form micelles, which can influence the electron transfer processes of other species in solution. tandfonline.comresearchgate.net However, the sulfonate group itself is generally electrochemically stable under typical CV conditions and does not exhibit a defined redox couple. Instead, research often focuses on the electrochemical oxidation or degradation of these surfactants, particularly in the context of environmental remediation. capes.gov.brnih.govnih.gov

Studies on the electrochemical treatment of linear alkylbenzene sulfonates, which are structurally similar to heptadecylbenzenesulfonic acid, demonstrate that they can be electrochemically oxidized. capes.gov.brnih.gov This process typically involves the generation of powerful oxidizing species, such as hydroxyl radicals, at the anode surface, which then attack the organic molecule, leading to its degradation. The efficiency of this degradation can be monitored using electroanalytical techniques by observing the decrease in the surfactant concentration over time.

The table below summarizes the application of electroanalytical methods in the study of anionic surfactants, providing a framework for how the redox behavior of heptadecylbenzenesulfonic acid could be investigated.

Technique Working Electrode Purpose of Study Key Findings for Similar Anionic Surfactants Reference
Cyclic Voltammetry (CV)Pencil Graphite (B72142) Electrode (PGE)Enhancement of electrochemical signalsAdsorption of the anionic surfactant on the electrode surface can facilitate the electron transfer of other analytes. tandfonline.com
Differential Pulse VoltammetryModified Graphite ElectrodesDetection of analytes in the presence of the surfactantSurfactants can improve the sensitivity and linearity of the analytical signal. researchgate.net
Electrochemical Impedance Spectroscopy (EIS)Screen-Printed Carbon Electrode (SPCE)Characterization of surfactant-modified electrode surfacesProvides information on the charge transfer resistance and capacitance of the electrode-solution interface. nih.gov
Three-Dimensional Electrode SystemTi/Co/SnO₂-Sb₂O₃ anodeElectrochemical oxidation/degradation of the surfactantEffective decomposition of anionic surfactants can be achieved through electrochemical methods. capes.gov.brnih.gov

Detailed Research Findings:

Research on the electrochemical behavior of anionic surfactants has shown that their presence significantly alters the properties of the electrode-solution interface. tandfonline.com The hydrophobic alkyl chain and the hydrophilic sulfonate head group of molecules like heptadecylbenzenesulfonic acid lead to their adsorption on electrode surfaces. gsconlinepress.com This adsorbed layer can either inhibit or enhance the electron transfer rates of other electroactive species, depending on the nature of the electrode, the analyte, and the experimental conditions. tandfonline.comresearchgate.net

For instance, in studies involving sodium dodecyl sulfate (B86663) (SDS), a shorter-chain anionic surfactant, its addition to the electrolyte solution has been shown to increase the peak currents in the cyclic voltammetry of certain analytes by facilitating their accumulation at the electrode surface. tandfonline.com This suggests that heptadecylbenzenesulfonic acid, with its longer and more hydrophobic alkyl chain, could exhibit even more pronounced adsorption effects.

The electrochemical degradation of linear alkylbenzene sulfonates has been investigated using advanced oxidation processes. These studies report that the degradation efficiency is influenced by parameters such as current density, pH, and the electrode material. capes.gov.brnih.govnih.gov While these studies focus on the complete breakdown of the molecule, they inherently involve the initial electrochemical steps that constitute its redox behavior under oxidative conditions.

Environmental Dynamics, Transformation, and Remediation Strategies

Biodegradation Pathways and Mechanisms in Aquatic and Terrestrial Environments

Biodegradation is a primary mechanism for the removal of LAS from the environment. The structure of heptadecylbenzenesulfonic acid, with its long linear alkyl chain, makes it susceptible to microbial attack, particularly under aerobic conditions.

Under anaerobic conditions, the biodegradation of LAS is significantly slower and was once considered to be negligible. nih.gov However, more recent studies have demonstrated that LAS can be biodegraded under methanogenic conditions. nih.gov The process is still not fully understood but is thought to involve different microbial consortia and enzymatic pathways than aerobic degradation. nih.govresearchgate.net The degradation of long-chain fatty acids, which share structural similarities with the alkyl chain of LAS, is known to occur under anaerobic conditions through the action of syntrophic bacteria. nih.govnih.gov

A diverse range of microorganisms is capable of degrading LAS. In aerobic environments, bacteria from the genera Pseudomonas and Nocardia are known to play a significant role in LAS degradation. scirp.orgteamaquafix.com These bacteria produce the necessary enzymes, such as monooxygenases, to initiate the oxidation of the alkyl chain. The efficiency of biodegradation is dependent on the microbial community present, as well as environmental factors like temperature, pH, and nutrient availability. nih.gov In anaerobic environments, the biotransformation of LAS is carried out by specialized consortia of bacteria, including syntrophic bacteria and methanogens, which work together to break down the molecule. nih.govresearchgate.net

Photodegradation Mechanisms and Environmental Fate

Photodegradation can contribute to the transformation of LAS in the environment, particularly in sunlit surface waters. The process involves the absorption of ultraviolet (UV) radiation, which can lead to the breakdown of the molecule. The presence of other substances in the water, such as hydrogen peroxide (H₂O₂), can accelerate the photodegradation of LAS through the formation of highly reactive hydroxyl radicals. tandfonline.com Studies on the photodegradation of LAS using UV/H₂O₂ processes have shown this to be an effective removal method. tandfonline.comsemanticscholar.org While specific data on the photodegradation of heptadecylbenzenesulfonic acid is not available, it is expected to be susceptible to similar photochemical reactions.

Sorption and Desorption Behavior in Environmental Compartments

The sorption of LAS to soil and sediment particles is a significant process that affects its mobility and bioavailability in the environment. The degree of sorption is influenced by the properties of both the LAS molecule and the environmental matrix. Longer alkyl chains, such as the heptadecyl chain, generally lead to increased sorption due to stronger hydrophobic interactions with organic matter in soil and sediment. nih.gov Soil properties, including organic carbon content, clay content, and pH, also play a crucial role in the sorption process. nih.gov High organic carbon content tends to increase sorption. Sorption can reduce the concentration of LAS in the water column but can also lead to its accumulation in sediments and soils, where it may persist for longer periods, especially under anaerobic conditions.

Environmental Distribution and Persistence Modeling

The environmental distribution of heptadecylbenzenesulfonic acid will be governed by a combination of its physicochemical properties and the environmental processes of biodegradation, photodegradation, and sorption. Due to its surfactant nature, it will tend to accumulate at interfaces, such as the air-water and sediment-water interfaces. Its relatively long alkyl chain suggests a higher potential for bioaccumulation in aquatic organisms compared to shorter-chain LAS homologs, although it is still considered to be readily metabolized. who.int

Modeling the environmental fate of this compound would require specific data on its degradation rates, sorption coefficients, and other physicochemical properties. However, based on the behavior of other long-chain LAS, it is expected that heptadecylbenzenesulfonic acid will be effectively removed in aerobic environments like wastewater treatment plants and surface waters, with half-lives on the order of days to weeks. nih.gov In anaerobic environments, such as buried sediments, its persistence is likely to be much longer.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures used to remove organic and inorganic contaminants from water and wastewater. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. researchgate.net AOPs have been shown to be effective in degrading LAS. semanticscholar.org

Common AOPs include:

Fenton Oxidation: This process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. It has been demonstrated to be an efficient method for LAS removal, with studies showing over 86% removal under optimal conditions. journal-vniispk.ru

UV/H₂O₂: As mentioned earlier, the combination of UV light and hydrogen peroxide is an effective AOP for LAS degradation. tandfonline.com

Ozonation: The use of ozone (O₃), sometimes in combination with UV light or H₂O₂, can also effectively degrade LAS. semanticscholar.org

Photocatalysis: This process often utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. researchgate.net

These technologies are particularly useful for treating industrial wastewater with high concentrations of LAS that may be inhibitory to biological treatment processes. researchgate.net

Data on LAS Degradation and Removal

Process Compound(s) Conditions Removal/Degradation Rate Reference
Aerobic BiodegradationC10-C14 LASAgricultural SoilHalf-life: 18-26 days nih.gov
Anaerobic BiodegradationC12 LASMethanogenic37% biodegradation nih.gov
Fenton OxidationLASOptimized lab-scale reactor86.5% removal journal-vniispk.ru
UV/H₂O₂LASTubular reactorFaster than UV only tandfonline.com
Photocatalysis (TiO₂-chitosan)LASOptimized pH and catalyst doseUp to 95.2% removal researchgate.net

Bioaccumulation Potential in Non-Target Organisms

The potential for heptadecylbenzenesulfonic acid, a member of the linear alkylbenzene sulfonate (LAS) family, to accumulate in non-target organisms is generally considered to be low. Studies on various LAS compounds have consistently shown limited bioaccumulation in aquatic species such as fish, mollusks, and invertebrates.

Research conducted on LAS chemicals has demonstrated that under environmental conditions, the bioaccumulation potential is minimal. For instance, a bioconcentration study using C12 LAS in an experimental stream over 32 days resulted in measured Bioconcentration Factor (BCF) values ranging from 9 to 119 L/kg in fish, mollusc, and invertebrate species. Current time information in Grafton County, US. It is important to note that many bioaccumulation studies have utilized LAS labeled with radioactive isotopes like ¹⁴C or ³⁵S. numberanalytics.com This methodology does not always differentiate between the parent compound and its metabolic byproducts, potentially leading to an overestimation of the actual bioaccumulation of the original LAS molecule. numberanalytics.com

The chemical structure of LAS, including the length of the alkyl chain, influences its bioaccumulation. However, the rapid biodegradation of these compounds is a key factor in their low accumulation potential. Current time information in Grafton County, US. While direct data on heptadecylbenzenesulfonic acid (C17 LAS) is scarce, the general principles observed for other LAS homologs are applicable.

Interestingly, the presence of LAS in the aquatic environment can influence the bioaccumulation of other xenobiotics. Studies have shown that exposure to waterborne LAS can enhance the uptake and bioaccumulation of certain dietary contaminants in fish. For example, in one study, the presence of C12 LAS at environmentally relevant concentrations increased the bioaccumulation of dietary ivermectin in catfish. numberanalytics.com This is thought to occur because surfactants like LAS can alter the permeability of cell membranes. numberanalytics.com

Interactive Data Table: Bioaccumulation Potential of Linear Alkylbenzene Sulfonates (LAS)

Organism TypeLAS Homolog StudiedBioconcentration Factor (BCF) (L/kg)Key Findings
Fish, Molluscs, InvertebratesC12 LAS9 - 119Low bioaccumulation potential observed under environmental conditions in a 32-day experimental stream study. Current time information in Grafton County, US.
CatfishC12 LASNot directly measured for LASEnhanced the bioaccumulation of dietary contaminants like ivermectin. numberanalytics.com
General Aquatic OrganismsGeneral LASNot specifiedBioaccumulation studies often use labeled compounds, which may overestimate parent compound accumulation. numberanalytics.com

Remediation Technologies for Contaminated Media

The remediation of media contaminated with heptadecylbenzenesulfonic acid and other linear alkylbenzene sulfonates primarily relies on their susceptibility to biodegradation and the application of surfactant-enhanced technologies.

Under aerobic conditions, LAS compounds are readily biodegradable, with half-lives in soil reported to be between 7 and 22 days. dntb.gov.ua However, they are more persistent in anaerobic environments. researchgate.net The primary remediation strategies, therefore, often focus on enhancing the natural degradation processes or physically removing the contaminant from the soil or water matrix.

One of the key remediation technologies is surfactant-enhanced remediation , which leverages the inherent properties of surfactants to mobilize and solubilize contaminants. numberanalytics.comnumberanalytics.com This can be applied through two main principles: soil washing and surfactant-enhanced aquifer remediation (SEAR).

Soil Washing: This ex-situ or in-situ process involves flushing the contaminated soil with a solution containing a surfactant. frtr.govmdpi.com The surfactant solution reduces the interfacial tension between the contaminant and the soil particles, facilitating the desorption and solubilization of the LAS. frtr.gov The contaminant-laden fluid is then collected and treated above ground. frtr.gov The effectiveness of soil washing can be influenced by the concentration of the surfactant and the type of soil. researchgate.net

Surfactant-Enhanced Aquifer Remediation (SEAR): This in-situ technology is used to treat contaminated groundwater and the saturated zone. frtr.govclu-in.org A surfactant solution is injected into the subsurface to mobilize or solubilize trapped non-aqueous phase liquids (NAPLs), which can include concentrations of LAS. clu-in.orgresearchgate.net Anionic surfactants, like alkylbenzene sulfonates, are particularly useful in SEAR because their properties can be adjusted by altering the salinity of the injection fluid. clu-in.org The process enhances the removal of contaminants by pump-and-treat systems. clu-in.org The recovered fluid, containing the surfactant and the contaminant, is then treated at the surface. clu-in.org

Interactive Data Table: Principles of Surfactant-Enhanced Remediation for Alkylbenzene Sulfonates

Remediation TechnologyPrinciple of OperationKey MechanismsApplication
Soil Washing Flushing of contaminated soil with a surfactant solution. frtr.govmdpi.comReduces interfacial tension, enhances desorption and solubilization of the contaminant from soil particles. frtr.govIn-situ or ex-situ treatment of contaminated soils. mdpi.com
Surfactant-Enhanced Aquifer Remediation (SEAR) Injection of a surfactant solution into the saturated zone to mobilize contaminants. frtr.govclu-in.orgMobilization through reduction of interfacial tension and/or solubilization within surfactant micelles. clu-in.orgresearchgate.netIn-situ treatment of contaminated groundwater and aquifers. frtr.gov

Computational and Theoretical Investigations of Benzenesulfonic Acid, Heptadecyl

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to predict the geometric and electronic properties of molecules with high accuracy. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory, MP2) are used to determine the most stable three-dimensional arrangement of atoms (the equilibrium geometry) and to map the distribution of electrons within the molecule. For a molecule like heptadecylbenzenesulfonic acid, these calculations can precisely determine the bond lengths, bond angles, and dihedral angles of both the aromatic ring and the long alkyl chain.

The electronic properties, such as the dipole moment, polarizability, and the distribution of atomic charges, can also be computed. nih.gov These properties are fundamental to understanding the molecule's reactivity and its interactions with other molecules and with external electric fields. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Table 1: Calculated Molecular Properties of a Heptadecylbenzenesulfonic Acid Isomer (p-heptadecylbenzenesulfonic acid) using DFT (B3LYP/6-31G(d))

Molecular PropertyCalculated Value

Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating chemical reactions. researchgate.netmdpi.com It can be used to map out the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. This involves locating and characterizing the structures of transient species such as reaction intermediates and transition states. mdpi.com For heptadecylbenzenesulfonic acid, DFT could be used to study its synthesis via the sulfonation of heptadecylbenzene (B83856) or its degradation pathways in the environment.

By calculating the energies of these stationary points on the potential energy surface, key thermodynamic and kinetic parameters can be derived. The energy difference between products and reactants gives the reaction enthalpy, while the energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate. These calculations provide a molecular-level understanding of reaction mechanisms. mdpi.com

Table 2: Hypothetical DFT-Calculated Relative Energies for a Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)

Computational methods like simulated annealing or systematic conformational searches can be used to explore the conformational space. nih.gov The results of these searches provide an energy landscape, which maps the potential energy as a function of the molecule's geometry (e.g., torsion angles of the alkyl chain). This analysis can reveal whether the chain prefers to be in an extended, all-trans conformation or a more compact, folded state. mdpi.com

Table 3: Relative Energies of Different Alkyl Chain Conformations for p-Heptadecylbenzenesulfonic Acid

ConformerDescriptionRelative Energy (kcal/mol)

Molecular Dynamics Simulations of Interfacial Behavior and Self-Assembly

Heptadecylbenzenesulfonic acid is an amphiphilic molecule, possessing a hydrophilic sulfonate headgroup and a long hydrophobic alkyl tail. This dual nature drives its behavior at interfaces (like water-air or water-oil) and its tendency to self-assemble in solution. Molecular dynamics (MD) simulations are a powerful computational technique to study these dynamic, large-scale phenomena that are beyond the scope of quantum mechanics. fau.decuny.edursc.org

In an MD simulation, the motion of a large number of molecules is simulated over time by solving Newton's equations of motion. nih.govnih.gov This allows for the direct observation of processes like the migration of surfactant molecules to an interface, the reduction of surface tension, and the formation of micelles or other aggregate structures. nih.gov By analyzing the simulation trajectories, one can obtain detailed information about the structure and dynamics of the self-assembled systems, such as micelle size and shape, the orientation of molecules at an interface, and the mobility of water and ions around the surfactant headgroups.

Table 4: Typical Parameters and Outputs from an MD Simulation of Heptadecylbenzenesulfonate in Water

Parameter/ObservableTypical Value/Description

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties from first principles, providing a direct link between the computed molecular structure and experimental spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the vibrational frequencies and intensities for infrared (IR) and Raman spectra. Comparing these predicted spectra with experimental ones is a robust method for validating the computed molecular structure. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated by determining the magnetic shielding of each nucleus within the molecule's electronic environment. These predictions can aid in the interpretation of complex experimental NMR spectra, helping to assign peaks to specific atoms in the molecule and to confirm its structure and conformation in solution.

Table 5: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies for Heptadecylbenzenesulfonic Acid

Vibrational ModeDescriptionExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property, such as its biological effect or environmental fate. ecetoc.orgresearchgate.net These models are widely used in regulatory toxicology and environmental science to predict the properties of chemicals for which experimental data is lacking. researchgate.netnih.gov

For heptadecylbenzenesulfonic acid, QSAR models can be developed to predict key parameters related to its environmental persistence, bioaccumulation, and toxicity. The process involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure (e.g., size, shape, electronic properties). researchgate.netcapes.gov.br A mathematical model is then built to correlate these descriptors with an experimental property (e.g., biodegradability, octanol-water partition coefficient) for a series of related compounds. This model can then be used to predict the property for heptadecylbenzenesulfonic acid.

Table 6: Example Molecular Descriptors Used in QSAR for Environmental Fate Prediction

Descriptor TypeDescriptor ExampleInformation Encoded

Design of Novel Alkylbenzenesulfonate Analogues through Computational Screening

Computational methods are increasingly used in the rational design of new molecules with desired properties. nih.gov By leveraging the understanding gained from quantum mechanics and molecular simulations, it is possible to design and evaluate novel analogues of heptadecylbenzenesulfonic acid in silico before committing to their chemical synthesis. This process, often called virtual screening, can dramatically accelerate the discovery of new surfactants with improved performance or a better environmental profile.

The process might involve creating a virtual library of related molecules by, for example, varying the length or branching of the alkyl chain, or changing the substitution pattern on the benzene (B151609) ring. The properties of each analogue in the library can then be rapidly predicted using computational models (like QSAR or molecular docking). This allows researchers to screen thousands of potential candidates and identify a small number of promising molecules for further experimental investigation. The goal could be to design surfactants that are more effective at lower concentrations, more biodegradable, or less toxic to aquatic life.

Table 7: Hypothetical Computational Screening of Alkylbenzenesulfonate Analogues

AnalogueModificationPredicted Property 1 (CMC)Predicted Property 2 (Biodegradability)

Future Research Directions and Emerging Paradigms in Benzenesulfonic Acid, Heptadecyl Studies

Integration with Nanotechnology for Novel Functional Materials

The unique surfactant properties of heptadecyl-benzenesulfonic acid make it an ideal candidate for integration with nanotechnology. Future research will likely focus on its use as a template or stabilizer in the synthesis of novel nanomaterials. For instance, it can be employed to create structured nanocomposites with tailored electronic, optical, and mechanical properties. The long heptadecyl chain can influence the self-assembly of nanoparticles, leading to the formation of highly ordered arrays and hierarchical structures. These materials could find applications in advanced sensors, energy storage devices, and high-performance coatings.

Advanced Applications in Catalysis and Sustainable Chemical Processes

Heptadecyl-benzenesulfonic acid's acidic nature and surfactant properties position it as a promising catalyst, particularly in biphasic or emulsion-based reaction systems. Future studies are expected to explore its role in acid-catalyzed reactions such as esterifications, alkylations, and condensations, with a focus on developing more sustainable and efficient chemical processes. Its ability to form micelles can create unique microenvironments that can enhance reaction rates and selectivity. Research into its application as a recoverable and reusable catalyst will be crucial for advancing green chemistry principles.

Elucidation of Complex Interfacial Phenomena

A deeper understanding of the behavior of heptadecyl-benzenesulfonic acid at various interfaces is paramount for optimizing its applications. Advanced analytical techniques will be instrumental in elucidating the complex phenomena occurring at liquid-liquid, solid-liquid, and gas-liquid interfaces. Future research will likely involve the use of techniques such as neutron reflectometry, sum-frequency generation spectroscopy, and atomic force microscopy to probe the structure and dynamics of adsorbed layers of heptadecyl-benzenesulfonic acid. This knowledge will be vital for improving its performance in applications like enhanced oil recovery, mineral flotation, and as a dispersing agent.

Development of Enhanced Environmental Remediation Methodologies

The surfactant properties of heptadecyl-benzenesulfonic acid make it a candidate for environmental remediation, particularly in the cleanup of hydrophobic organic pollutants from soil and water. Future research will aim to develop enhanced remediation methodologies that leverage its ability to increase the solubility and bioavailability of contaminants, thereby facilitating their microbial degradation. Studies will likely focus on optimizing the concentration and formulation of heptadecyl-benzenesulfonic acid for specific contaminants and environmental conditions. Furthermore, investigating its own biodegradability and potential environmental fate will be essential to ensure its safe and effective use in remediation technologies.

Q & A

Q. What are the standard synthetic routes for heptadecyl benzenesulfonic acid, and how do reaction conditions influence yield and purity?

Heptadecyl benzenesulfonic acid is typically synthesized via sulfonation of benzene derivatives or alkylation of benzenesulfonic acid precursors. Key steps include:

  • Sulfonation : Using sulfuric acid or sulfonyl chlorides to introduce the sulfonic acid group to the benzene ring .
  • Alkylation : Attaching the heptadecyl chain via Friedel-Crafts alkylation or nucleophilic substitution, requiring controlled temperatures (e.g., 14.5°C–252°C) and catalysts like AlCl₃ .
  • Purification : Recrystallization or column chromatography to isolate the product. Yield optimization depends on solvent selection (e.g., ethanol for solubility) and stoichiometric ratios .

Q. How is heptadecyl benzenesulfonic acid characterized using spectroscopic and chromatographic methods?

  • Spectroscopy :
  • ¹H/¹³C NMR : Identifies alkyl chain integration and sulfonic acid group placement .
  • FT-IR : Confirms sulfonate (S=O) stretches at ~1170 cm⁻¹ and 1030 cm⁻¹ .
    • Chromatography :
  • HPLC : Quantifies purity using reverse-phase columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., 325.34 g/mol for derivatives) and fragmentation patterns .

Q. What are the key differences in physicochemical properties between heptadecyl benzenesulfonic acid and its shorter-chain alkyl derivatives?

PropertyHeptadecyl DerivativeDodecyl Derivative
Hydrophobicity High (long alkyl chain)Moderate
Aqueous Solubility LowModerate
Melting Point ~450°C (sodium salt)Lower (e.g., 250°C)
The heptadecyl chain enhances micelle formation in surfactants but reduces solubility in polar solvents compared to shorter chains .

Q. What role does the heptadecyl chain play in the surfactant properties of benzenesulfonic acid derivatives?

The heptadecyl chain increases hydrophobicity, enabling:

  • Micelle Stability : Lower critical micelle concentration (CMC) due to stronger van der Waals interactions.
  • Membrane Interactions : Enhanced binding to lipid bilayers in biochemical studies . Comparatively, dodecyl derivatives (e.g., sodium dodecylbenzenesulfonate) are more water-soluble but less effective in nonpolar systems .

Q. What are the recommended safety protocols for handling heptadecyl benzenesulfonic acid in laboratory settings?

  • PPE : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonic acid vapors .
  • Waste Disposal : Neutralize with bases (e.g., NaOH) before disposal to mitigate aquatic toxicity .

Advanced Research Questions

Q. What methodological approaches are used to assess the environmental persistence and aquatic toxicity of heptadecyl benzenesulfonic acid?

  • Persistence Testing :
  • OECD 301B : Measures biodegradability; heptadecyl derivatives show very low persistence (vL) due to slow alkyl chain breakdown .
    • Toxicity Assays :
  • Chronic NOEC Values : 0.1–3.1 mg/L for algae (72-hr tests) and 0.15–2.0 mg/L for fish (14–196-day exposures) .
  • QSAR Modeling : Predicts bioaccumulation potential based on logP (~4.2 for heptadecyl) .

Q. How do structural modifications in benzenesulfonic acid derivatives affect their reactivity and application in drug delivery systems?

  • Functional Group Engineering :
  • Sulfonate Salts : Enhance solubility for intravenous formulations (e.g., besylates) .
  • Azo Linkages : Enable pH-sensitive drug release in derivatives like 4-(4-azophenyl)benzenesulfonic acid .
    • In Vivo Studies : Fluorescent tagging (e.g., dansyl groups) tracks biodistribution in murine models .

Q. In catalytic applications, how does heptadecyl benzenesulfonic acid interact with transition metal ions, and what mechanisms are proposed?

  • Coordination Chemistry : The sulfonate group chelates metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes that enhance catalytic activity in esterification .
  • Mechanistic Insights :
  • Acid Catalysis : Proton donation from the sulfonic acid group activates electrophiles in Friedel-Crafts reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in metal-catalyzed oxidations .

Q. How can contradictory data on the chronic toxicity of heptadecyl benzenesulfonic acid be resolved through experimental design?

  • Standardized Protocols :
  • Exposure Duration : Align test periods (e.g., 21-day daphnia studies vs. 72-hr algae assays) to reduce variability .
  • Species Sensitivity : Use Daphnia magna (EC₅₀ = 0.3 mg/L) as a benchmark for regulatory thresholds .
    • Meta-Analysis : Cross-reference data from OECD guidelines and EPA databases to identify outliers .

Q. What advanced computational methods are employed to predict the reactivity and stability of heptadecyl benzenesulfonic acid in different solvents?

  • DFT Calculations : Optimize geometry and electron density maps to predict sulfonate group reactivity .
  • MD Simulations : Model solvation dynamics in water/ethanol mixtures, revealing aggregation tendencies of the heptadecyl chain .
  • pKa Prediction : Machine learning models estimate acidity (pKa ~ -2.8) based on substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.